![molecular formula C10H13ClFNO B1405281 3-[(4-Fluorophenoxy)methyl]azetidine hydrochloride CAS No. 1864057-70-4](/img/structure/B1405281.png)
3-[(4-Fluorophenoxy)methyl]azetidine hydrochloride
Vue d'ensemble
Description
“3-[(4-Fluorophenoxy)methyl]azetidine hydrochloride” is a chemical compound used in scientific research . It has a CAS Number of 63843-78-7 . The compound has a molecular weight of 203.64 .
Molecular Structure Analysis
The InChI code for “3-[(4-Fluorophenoxy)methyl]azetidine hydrochloride” is 1S/C9H10FNO.ClH/c10-7-1-3-8(4-2-7)12-9-5-11-6-9;/h1-4,9,11H,5-6H2;1H . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
“3-[(4-Fluorophenoxy)methyl]azetidine hydrochloride” is a powder at room temperature .Applications De Recherche Scientifique
1. Synthesis of Novel Compounds
The compound 3-[(4-Fluorophenoxy)methyl]azetidine hydrochloride has been utilized in the synthesis of various novel compounds. For instance, a study reports the synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride, highlighting its potential for industrialization due to the mild conditions, easy manipulation, and high purity of the product (Zhang Zhi-bao, 2011).
2. Development of Pharmaceutical Agents
3-[(4-Fluorophenoxy)methyl]azetidine hydrochloride plays a significant role in the development of pharmaceutical agents. An example is the synthesis and ligand binding of tropane ring analogues of paroxetine, which is a selective serotonin reuptake inhibitor. This indicates its relevance in the creation of antidepressants (Keverline-Frantz et al., 1998).
3. Antioxidant Activity
Research on Schiff bases and azetidines derived from phenyl urea derivatives, which include 3-[(4-Fluorophenoxy)methyl]azetidine hydrochloride, indicates their potential in in-vitro antioxidant activities. This study points towards the compound's significance in medicinal chemistry (Nagavolu et al., 2017).
4. Antibacterial Applications
The compound has also been explored in the field of antibacterial agents. Research on 7-azetidinylquinolones as antibacterial agents demonstrates the effects of the azetidine moiety on the potency and physicochemical properties of quinolones, suggesting its use in developing new antibacterial drugs (Frigola et al., 1994).
5. Neurotransmitter Receptor Studies
This compound is instrumental in studies involving neurotransmitter receptors. An example is the synthesis of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine for positron emission tomography ligands for nicotinic receptors, which offers insights into the functioning of these receptors (Doll et al., 1999).
6. Synthesis of Azetidine Derivatives
Research on synthesizing cis-3,4-disubstituted piperidines through ring transformation of 2-(2-mesyloxyethyl)azetidines illustrates the versatility of 3-[(4-Fluorophenoxy)methyl]azetidine hydrochloride in producing a variety of azaheterocycles, relevant in medicinal chemistry (Mollet et al., 2011).
7. Enzyme Inhibition Studies
The compound is used in enzyme inhibition studies, as seen in the synthesis of fluorine and iodine analogues of clorgyline, which are potent inhibitors of monoamine oxidase A, suggesting therapeutic applications in psychiatric disorders (Ohmomo et al., 1991).
8. Development of Enamines
The compound's utility extends to the development of enamines, as evidenced by the synthesis of 2-(dichloromethylene)azetidines, stable strained cyclic enamines, indicating its potential in organic synthesis (Mangelinckx et al., 2008).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
3-[(4-fluorophenoxy)methyl]azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c11-9-1-3-10(4-2-9)13-7-8-5-12-6-8;/h1-4,8,12H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFDRJVFRCXFTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Fluorophenoxy)methyl)azetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



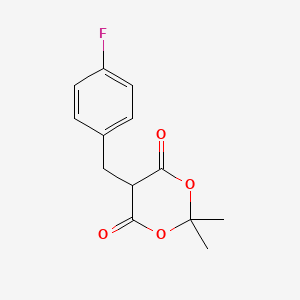
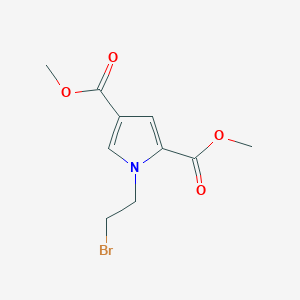
![3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene](/img/structure/B1405201.png)
![3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405203.png)
![3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405204.png)
![3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405206.png)
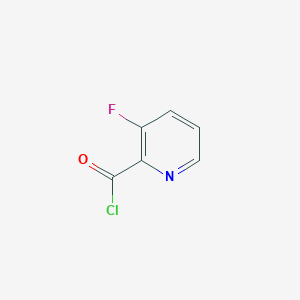
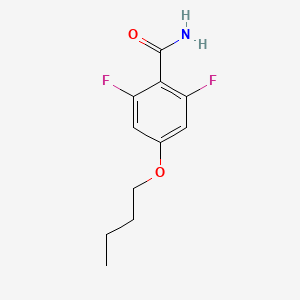

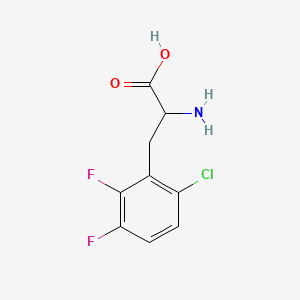
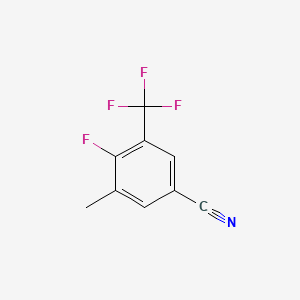
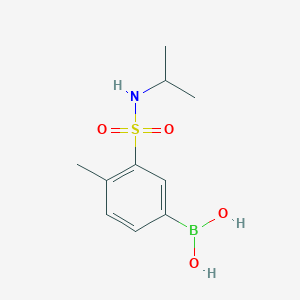
![ethyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405220.png)
![3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1405221.png)